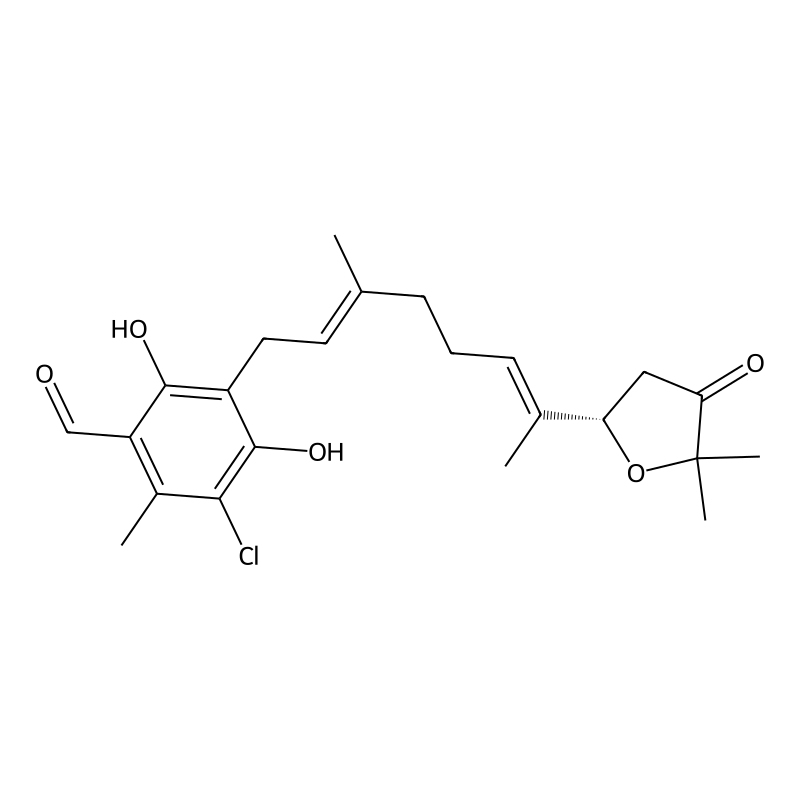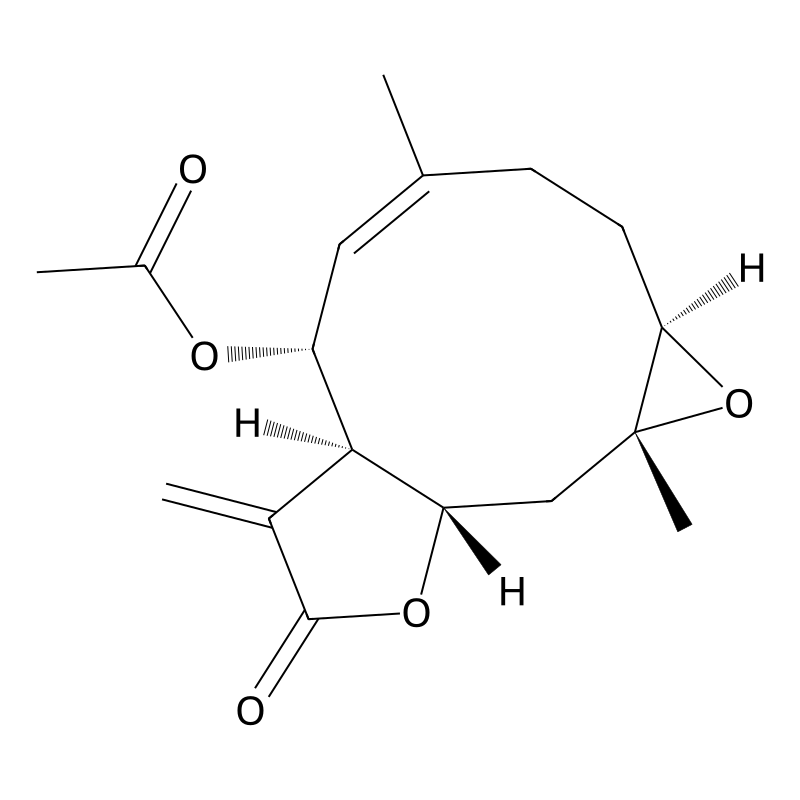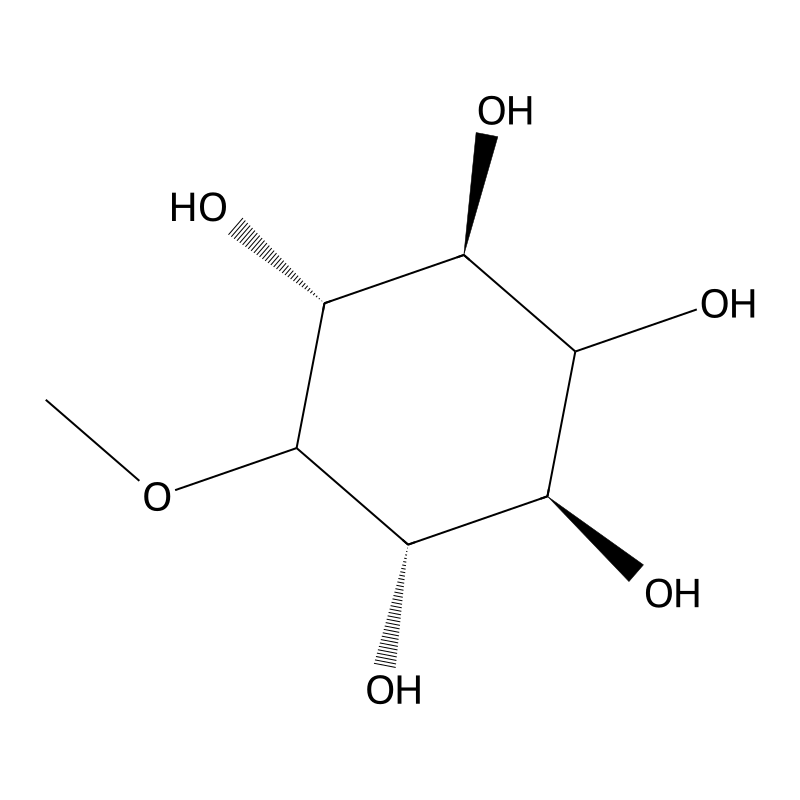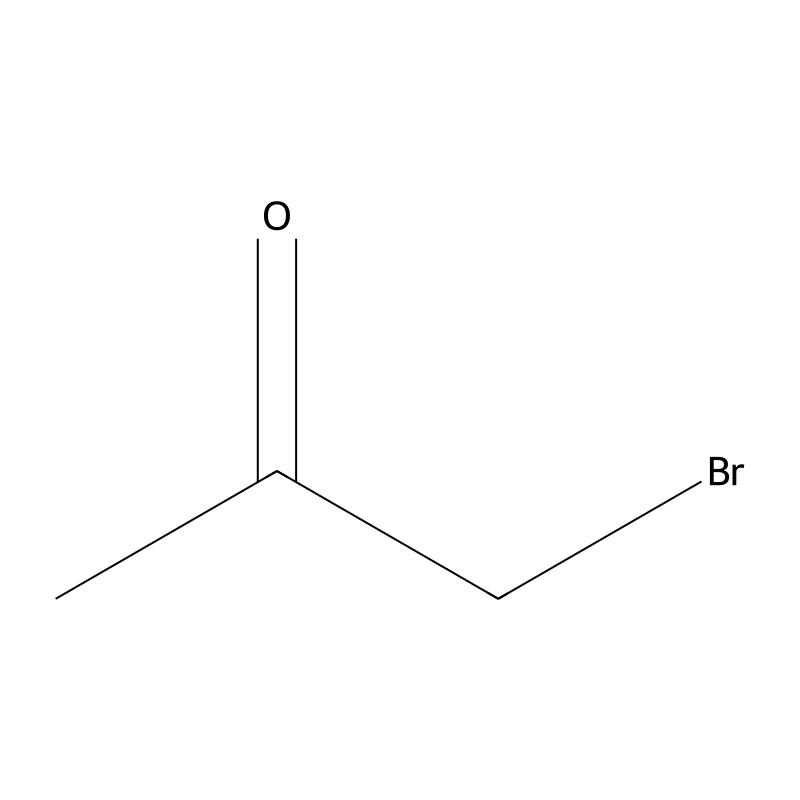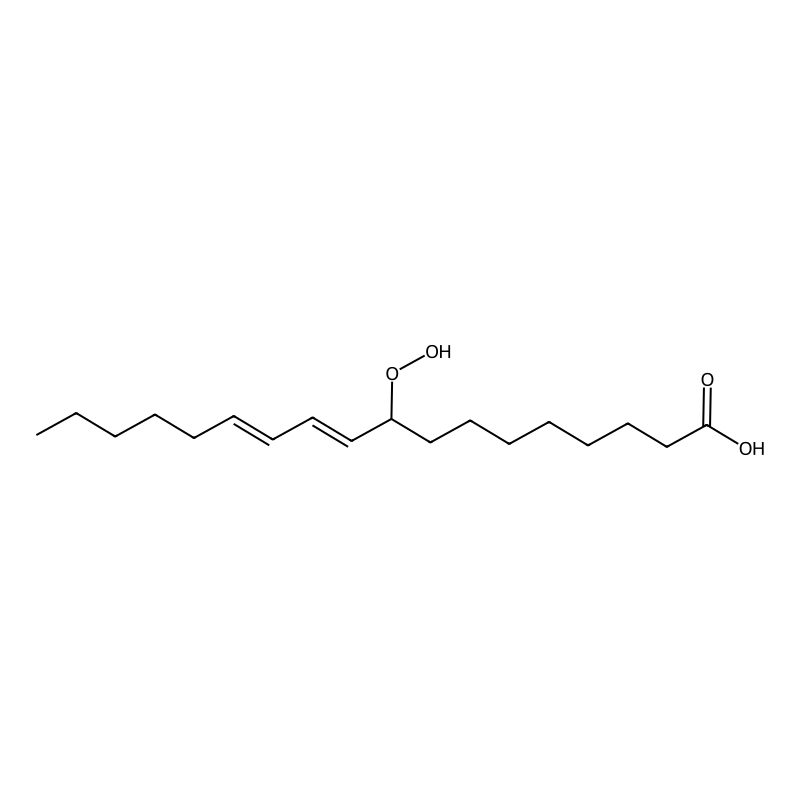(S)-1-pyrroline-5-carboxylate
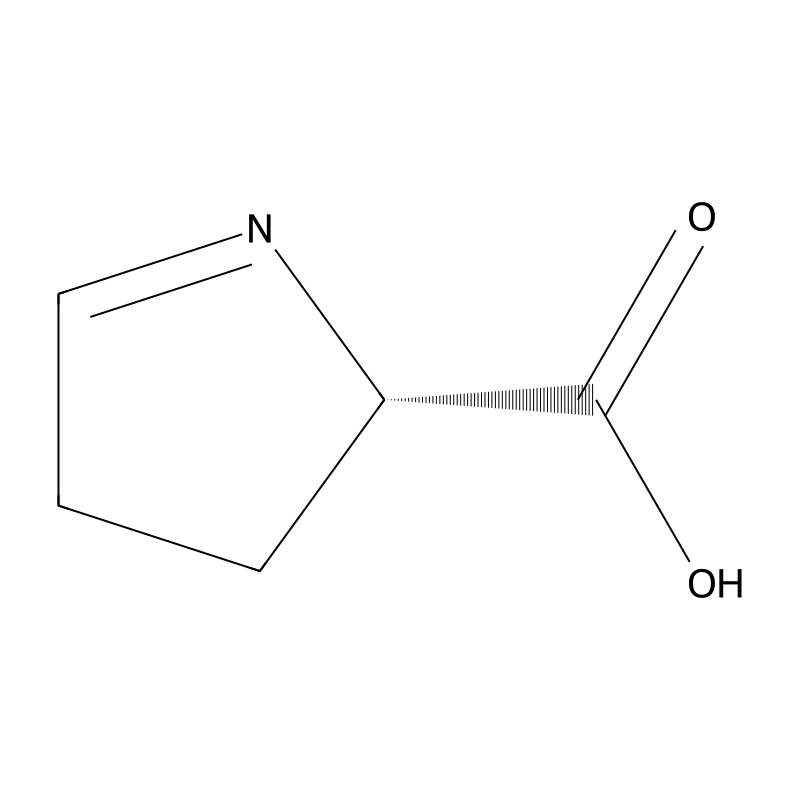
Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Isomeric SMILES
Description
(S)-1-pyrroline-5-carboxylate is an important intermediate in amino acid metabolism, particularly in the pathways involving proline and glutamate. It is classified as an imino acid and is known for its role in the biosynthesis and degradation of proline and arginine. The compound has a molecular formula of and a molecular weight of approximately 113.11 g/mol. It exists as a cyclic structure, which contributes to its chemical reactivity and biological functions .
- Conversion to L-glutamate: This reaction is catalyzed by the enzyme delta-1-pyrroline-5-carboxylate dehydrogenase, which utilizes NAD+ as a cofactor:
- Formation from L-proline: (S)-1-pyrroline-5-carboxylate can be synthesized from L-proline through the action of proline dehydrogenase:
These reactions highlight (S)-1-pyrroline-5-carboxylate's role as both a substrate and product in amino acid metabolism .
(S)-1-pyrroline-5-carboxylate is involved in several metabolic pathways, including:
- Proline Metabolism: It acts as a precursor for proline synthesis and degradation, influencing cellular functions related to stress responses and energy metabolism.
- Glutamate Metabolism: The conversion of (S)-1-pyrroline-5-carboxylate to L-glutamate plays a crucial role in neurotransmitter synthesis, impacting neural signaling and function.
- Hyperprolinemia: Elevated levels of (S)-1-pyrroline-5-carboxylate are associated with hyperprolinemia type II, a metabolic disorder that can lead to neurological issues due to disrupted amino acid metabolism .
Several methods exist for synthesizing (S)-1-pyrroline-5-carboxylate:
- Oxidation of Proline: The primary method involves the enzymatic oxidation of L-proline using proline dehydrogenase or pyrroline-5-carboxylate reductase, which converts proline into (S)-1-pyrroline-5-carboxylate.
- Chemical Synthesis: Laboratory synthesis can also be achieved through
(S)-1-pyrroline-5-carboxylate has several applications in biochemistry and medicine:
- Metabolic Research: It serves as a key metabolite for studying amino acid metabolism and related disorders.
- Biotechnology: The compound can be utilized in engineered microorganisms for enhanced production of amino acids.
- Pharmaceutical Development: Understanding its role in metabolic disorders may lead to therapeutic strategies targeting conditions like hyperprolinemia .
Research on (S)-1-pyrroline-5-carboxylate's interactions focuses on its enzymatic conversions and regulatory mechanisms:
Similar Compounds: Comparison with Other Compounds
Several compounds share structural similarities or functional roles with (S)-1-pyrroline-5-carboxylate:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| L-proline | C₅H₉NO₂ | Direct precursor; involved in protein synthesis. |
| L-glutamate | C₅H₉NO₄ | Major neurotransmitter; involved in excitatory signaling. |
| Gamma-glutamylcysteine | C₇H₁₃N₃O₄S | Involved in antioxidant defense; participates in glutathione synthesis. |
| Delta(1)-pyrroline-5-carboxylic acid | C₅H₇NO₂ | Structural isomer; participates in similar metabolic pathways. |
The uniqueness of (S)-1-pyrroline-5-carboxylate lies in its specific role as an intermediate that bridges proline and glutamate metabolism, influencing both energy production and neurotransmitter synthesis .
XLogP3
Wikipedia
(S)-1-pyrroline-5-carboxylic acid
Dates
Hamed et al. Stereoselective C-C bond formation catalysed by engineered carboxymethylproline synthases. Nature Chemistry, doi: 10.1038/nchem.1011, published online 3 April 2011 http://www.nature.com/nchem

